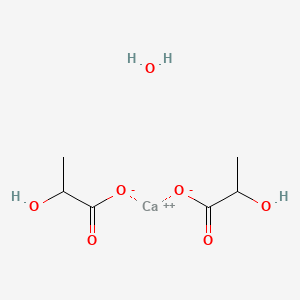

Calcium lactate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

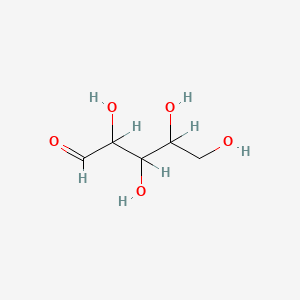

Calcium lactate hydrate is a white crystalline salt with the chemical formula C₆H₁₀CaO₆·xH₂O , where “x” represents the number of water molecules associated with each formula unit. It is the calcium salt of lactic acid and is commonly used in medicine to treat calcium deficiencies, as well as a food additive with the E number E327 .

Mechanism of Action

Target of Action

Calcium lactate hydrate primarily targets the calcium ion (Ca2+) and lactic acid in the body . Calcium ions play a crucial role in various physiological processes, including bone formation, nerve transmission, muscle contraction, and blood clotting . Lactic acid, on the other hand, serves as a fuel or energy source in mammals, acting as an intermediate in metabolic pathways .

Mode of Action

In aqueous environments such as the gastrointestinal (GI) tract, this compound dissociates into calcium cation and lactic acid anions . The lactic acid anions, which are the conjugate base of lactic acid, diffuse through the muscles and are transported to the liver by the bloodstream to participate in gluconeogenesis .

Biochemical Pathways

The dissociation of this compound into calcium ions and lactic acid anions impacts several biochemical pathways. The lactic acid anions serve as an energy source in mammals by acting as an intermediate in metabolic pathways . They are involved in the process of gluconeogenesis in the liver . Additionally, lactate metabolism within the gut microbiota involves various microbes and biochemical pathways .

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its absorption in the gastrointestinal tract and its subsequent distribution in the body. The compound is used as a nutritional supplement, and its bioavailability is influenced by factors such as the presence of other nutrients and the pH of the stomach .

Result of Action

The primary result of this compound’s action is the provision of calcium ions and lactic acid to the body. This can help prevent or treat calcium deficiency . Additionally, the lactic acid produced can serve as an energy source for various bodily functions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water increases significantly in the presence of d-gluconate ions . Moreover, while its solubility increases with temperature, the concentration of free Ca2+ ions decreases, which is explained by the lactate and calcium ions becoming less hydrated and forming a complex . The compound also shows good thermal and chemical stability .

Biochemical Analysis

Biochemical Properties

In aqueous environments such as the gastrointestinal (GI) tract, Calcium lactate hydrate dissociates into calcium cations and lactic acid anions . Lactic acid is a naturally-occurring compound that serves as fuel or energy in mammals by acting as an intermediate in metabolic pathways .

Temporal Effects in Laboratory Settings

This compound has shown good thermal and chemical stability in laboratory settings . Over time, it reversibly dehydrates/hydrates within an operating temperature range suitable for low-temperature thermochemical heat storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium lactate hydrate can be synthesized by the neutralization of lactic acid with calcium carbonate or calcium hydroxide. The reaction typically involves dissolving lactic acid in water and then adding calcium carbonate or calcium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The resulting product is then filtered, dried, and crystallized to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions

Calcium lactate hydrate primarily undergoes dissociation in aqueous environments, releasing calcium ions (Ca²⁺) and lactate ions (C₃H₅O₃⁻). This dissociation is crucial for its bioavailability and efficacy in various applications .

Common Reagents and Conditions

Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable ionic nature.

Substitution: In the presence of strong acids, this compound can undergo substitution reactions where the lactate ion is replaced by other anions.

Major Products Formed

The major products formed from the dissociation of this compound are calcium ions and lactate ions. These ions play significant roles in various physiological processes and industrial applications .

Scientific Research Applications

Chemistry

Calcium lactate hydrate is used as a precursor in the preparation of calcium-oxide-based sorbents for CO₂ capture .

Biology

In biological research, this compound serves as a carbon and energy source for studying the sulfate reduction ability of certain bacteria .

Medicine

Medically, this compound is utilized to treat calcium deficiencies and as a dietary supplement to support bone health .

Industry

In the food industry, it is used as a firming agent, stabilizer, and flavor enhancer. It also finds application in molecular gastronomy for the production of alginate beads .

Comparison with Similar Compounds

Similar Compounds

Calcium gluconate: Another calcium salt used to treat calcium deficiencies.

Calcium carbonate: Commonly used as a dietary supplement and antacid.

Calcium citrate: Known for its high bioavailability and used in dietary supplements.

Uniqueness

Calcium lactate hydrate is unique due to its high solubility and bioavailability, making it an ideal candidate for rapid calcium delivery in medical and industrial applications. Its ability to form stable hydrates also sets it apart from other calcium salts .

Properties

CAS No. |

41372-22-9 |

|---|---|

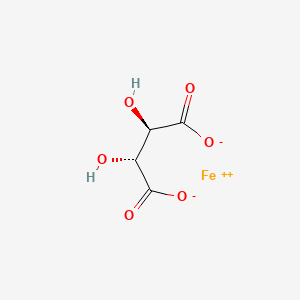

Molecular Formula |

C3H8CaO4 |

Molecular Weight |

148.17 g/mol |

IUPAC Name |

calcium;2-hydroxypropanoate;hydrate |

InChI |

InChI=1S/C3H6O3.Ca.H2O/c1-2(4)3(5)6;;/h2,4H,1H3,(H,5,6);;1H2 |

InChI Key |

JCFHGKRSYPTRSS-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.[Ca+2] |

Canonical SMILES |

CC(C(=O)O)O.O.[Ca] |

Related CAS |

41372-22-9 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Asu1,6,Arg8]-VASOPRESSIN](/img/structure/B3425329.png)